Azido-PEG5-NHS ester
Overview
Description
Azido-PEG5-NHS ester is a compound widely used in the field of bioconjugation and click chemistry. It is a polyethylene glycol (PEG) derivative that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group allows for click chemistry reactions, while the NHS ester group enables the labeling of primary amines in proteins, peptides, and other molecules. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates .
Mechanism of Action
Target of Action
The primary targets of Azido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.
Mode of Action
this compound operates through a mechanism known as Click Chemistry. The azide (N3) group in the compound can react with alkyne, such as BCN, DBCO, to yield a stable triazole linkage . This reaction allows the NHS ester to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction forms a stable triazole linkage between the azide group in the compound and alkyne groups in target molecules . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Result of Action
The result of this compound’s action is the stable labeling of primary amines (-NH2) in target molecules. This labeling can be used in various research and clinical applications, including the study of protein function, the tracking of cellular processes, and the development of targeted therapies .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the NHS ester in the compound reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers . Additionally, the compound is typically stored at -20°C and shipped at ambient temperature, suggesting that it is stable under a range of temperature conditions .
Biochemical Analysis
Biochemical Properties
Azido-PEG5-NHS ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, forming stable chemical bonds .
Cellular Effects
It is known that this compound can be used in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins, thus influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable chemical bonds with other molecules . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be stored for up to three years at -20°C in its pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG5-NHS ester typically involves the following steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to produce amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol is then modified to introduce the azide and NHS ester functionalities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-NHS ester undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group and alkyne-containing molecules, forming a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group and strained alkyne groups such as DBCO or BCN, forming a triazole linkage without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst and alkyne-containing molecules.
SPAAC: Requires strained alkyne groups such as DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole-linked bioconjugates, which are stable and useful in various applications .
Scientific Research Applications
Azido-PEG5-NHS ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Azido-dPEG4-NHS ester: Similar in structure but with a shorter PEG chain.
Bis(NHS)PEG5: Contains two NHS ester groups but lacks the azide functionality.
Uniqueness
Azido-PEG5-NHS ester is unique due to its combination of azide and NHS ester functionalities, allowing for versatile bioconjugation and click chemistry applications. The PEG spacer also enhances solubility in aqueous media, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O9/c18-20-19-4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(24)30-21-15(22)1-2-16(21)23/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITXOFSGXNPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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